2-Amino-2-(6-bromo-1H-indol-3-yl)acetic acid
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Overview
Description
2-Amino-2-(6-bromo-1H-indol-3-yl)acetic acid is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . The indole nucleus is a common structural motif in many natural products and pharmaceuticals, making it a significant area of research in medicinal chemistry .
Preparation Methods
One common synthetic route involves the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone in the presence of an acid catalyst to form the indole ring . The bromination can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for cost, yield, and safety.
Chemical Reactions Analysis
Scientific Research Applications
2-Amino-2-(6-bromo-1H-indol-3-yl)acetic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Amino-2-(6-bromo-1H-indol-3-yl)acetic acid involves its interaction with specific molecular targets and pathways. The indole nucleus can bind to various receptors and enzymes, modulating their activity . For example, it may inhibit the activity of certain kinases or interact with DNA to exert its effects . The exact molecular targets and pathways depend on the specific biological activity being studied.
Comparison with Similar Compounds
2-Amino-2-(6-bromo-1H-indol-3-yl)acetic acid can be compared with other indole derivatives, such as:
Indole-3-acetic acid: A plant hormone involved in growth and development.
6-Bromoindole: A simpler brominated indole derivative used in various chemical syntheses.
2-Aminoindole: An indole derivative with an amino group, studied for its biological activities.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C10H9BrN2O2 |
---|---|
Molecular Weight |
269.09 g/mol |
IUPAC Name |
2-amino-2-(6-bromo-1H-indol-3-yl)acetic acid |
InChI |
InChI=1S/C10H9BrN2O2/c11-5-1-2-6-7(9(12)10(14)15)4-13-8(6)3-5/h1-4,9,13H,12H2,(H,14,15) |
InChI Key |
JLDUVVADYZJDAZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Br)NC=C2C(C(=O)O)N |
Origin of Product |
United States |
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